Cas no 1361667-21-1 (2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl)

2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl is a halogenated biphenyl compound featuring a trifluoromethyl group at the para position of one phenyl ring and chlorine substituents at the 2, 3, and 6 positions of the other. This structural configuration imparts notable chemical stability and lipophilicity, making it useful as an intermediate in synthetic organic chemistry, particularly in the development of agrochemicals and pharmaceuticals. The presence of both chlorine and trifluoromethyl groups enhances its reactivity in cross-coupling reactions and other transformations. Its well-defined molecular structure allows for precise modifications, facilitating applications in material science and specialty chemical synthesis. Proper handling is required due to potential environmental persistence.
2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl structure
1361667-21-1 structure
Product name:2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl
CAS No:1361667-21-1
MF:C13H6Cl3F3
Molecular Weight:325.540951251984
CID:4993768

2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

    • 2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl
    • インチ: 1S/C13H6Cl3F3/c14-9-5-6-10(15)12(16)11(9)7-1-3-8(4-2-7)13(17,18)19/h1-6H
    • InChIKey: CUKWQTVFJMZZLQ-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C=1C1C=CC(C(F)(F)F)=CC=1)Cl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 300
  • XLogP3: 6.6
  • トポロジー分子極性表面積: 0

2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A011007883-1g
2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl
1361667-21-1 97%
1g
1,460.20 USD 2021-07-05
Alichem
A011007883-250mg
2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl
1361667-21-1 97%
250mg
494.40 USD 2021-07-05
Alichem
A011007883-500mg
2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl
1361667-21-1 97%
500mg
847.60 USD 2021-07-05

2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl 関連文献

2,3,6-Trichloro-4'-(trifluoromethyl)biphenylに関する追加情報

Introduction to 2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl (CAS No. 1361667-21-1) and Its Emerging Applications in Chemical and Pharmaceutical Research

2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 1361667-21-1, is a specialized organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research due to its unique structural properties and potential applications. This biphenyl derivative, characterized by the presence of multiple chlorine and trifluoromethyl substituents, exhibits distinct electronic and steric characteristics that make it a valuable candidate for various industrial and academic investigations.

The molecular structure of 2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl consists of two benzene rings connected at the para positions (4' position), with chloro groups attached to the 2, 3, and 6 positions on one ring, and a trifluoromethyl group at the 4' position on the second ring. This arrangement imparts a high degree of electron-withdrawing effects, which can influence the compound's reactivity and interaction with biological targets. The presence of both chlorine and trifluoromethyl groups also enhances its solubility in organic solvents, making it suitable for a wide range of chemical reactions and processes.

In recent years, 2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl has been extensively studied for its potential applications in pharmaceutical development. The compound's ability to act as a building block in the synthesis of more complex molecules has made it particularly useful in the creation of novel drug candidates. Researchers have explored its utility in developing small-molecule inhibitors targeting various biological pathways, including those involved in cancer therapy and inflammatory diseases. The electron-deficient nature of the biphenyl core allows for selective interactions with biological receptors, which is crucial for designing effective pharmacological agents.

One of the most compelling aspects of 2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl is its role in materials science. The compound's unique electronic properties make it an attractive candidate for use in organic semiconductors and optoelectronic devices. In particular, its high thermal stability and resistance to degradation have been leveraged in the development of advanced materials for light-emitting diodes (LEDs) and solar cells. These applications highlight the compound's versatility beyond traditional pharmaceutical uses.

Recent advancements in computational chemistry have further enhanced the understanding of 2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl's behavior. Molecular modeling studies have revealed insights into how the compound interacts with different enzymes and receptors at an atomic level. This information has been instrumental in guiding synthetic modifications aimed at improving its pharmacological efficacy. For instance, computational predictions have helped identify optimal substitution patterns that enhance binding affinity while minimizing off-target effects.

The synthesis of 2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more accessible to researchers. Techniques such as cross-coupling reactions and palladium-catalyzed transformations have enabled efficient construction of the biphenyl core with precise functionalization. These advancements have not only simplified the synthesis but also opened new avenues for exploring derivatives with tailored properties.

The environmental impact of using 2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl is another critical consideration. While the compound offers numerous benefits in research and industrial applications, its stability requires careful handling to prevent environmental accumulation. Efforts are underway to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. Additionally, studies are being conducted to assess its biodegradability and potential ecological effects under various conditions.

In conclusion,2,3,6-Trichloro-4'-(trifluoromethyl)biphenyl (CAS No. 1361667-21-1) represents a fascinating compound with broad applications across multiple disciplines. Its unique structural features make it a valuable tool in pharmaceutical research, materials science, and beyond. As our understanding of its properties continues to grow through innovative research methods such as computational chemistry and advanced synthetic techniques,2 Trichloro-4'-(trifluoromethyl)biphenyl is poised to play an increasingly important role in shaping future scientific advancements.

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